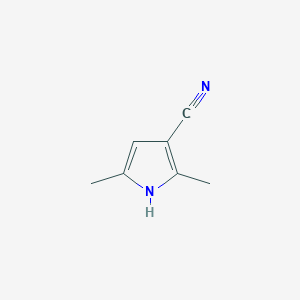
2,5-dimethyl-1H-pyrrole-3-carbonitrile
説明
2,5-Dimethyl-1H-pyrrole-3-carbonitrile is a member of pyrroles . It has a molecular formula of C7H8N2 .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1H-pyrrole-3-carbonitrile is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,5-Dimethyl-1H-pyrrole-3-carbonitrile has a density of 1.1±0.1 g/cm3, a boiling point of 273.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.2±3.0 kJ/mol, and it has a flash point of 103.1±11.1 °C . The compound has a molar refractivity of 34.5±0.4 cm3 .科学的研究の応用
Building Block for Pharmaceuticals
“2,5-dimethyl-1H-pyrrole-3-carbonitrile” is used as a building block in the synthesis of pharmaceuticals . Its unique structure and properties make it a valuable component in the development of new drugs.
Building Block for Pesticides
In addition to pharmaceuticals, this compound is also used as a building block for the synthesis of pesticides . It can contribute to the development of more effective and environmentally friendly pest control solutions.
Ligand in Chemical Reactions
This compound can act as a sterically hindered ligand in various chemical reactions . Ligands are substances that can donate an electron pair to a metal ion to form a complex. This property can be exploited in a variety of chemical processes.
Synthesis of Pyrrole Derivatives
“2,5-dimethyl-1H-pyrrole-3-carbonitrile” can be used in the synthesis of pyrrole derivatives . Pyrrole derivatives have a wide range of pharmacological actions and high therapeutic value .
Pre-column Labelling Reagent
This compound can be used as a pre-column labelling reagent for the determination of amino acids in dietary supplements . This application is particularly useful in the field of nutritional analysis.
Component of Polymers and Dyes
Pyrrole, a part of “2,5-dimethyl-1H-pyrrole-3-carbonitrile”, is a component of polymers and indigoid dyes . This makes the compound valuable in material science and industrial applications.
Catalyst in Polymerization Process
Pyrrole is well utilized as a catalyst for polymerization processes . This property can be exploited in the production of various types of polymers.
Solvent for Resin and Terpenes
Pyrrole can also act as a solvent for resin and terpenes . This makes it useful in various industrial processes, including the production of paints and varnishes.
Safety and Hazards
作用機序
Target of Action
The primary targets of 2,5-dimethyl-1H-pyrrole-3-carbonitrile are currently unknown. This compound is a derivative of pyrrole, which is a basic structure in many biologically active compounds . .
Biochemical Pathways
Pyrrole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given the diverse biological activities of pyrrole derivatives, this compound could potentially have a wide range of effects . .
特性
IUPAC Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-5-3-7(4-8)6(2)9-5/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKTGDBPDVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447094 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
26187-29-1 | |
| Record name | 2,5-dimethyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















